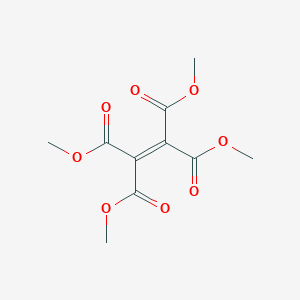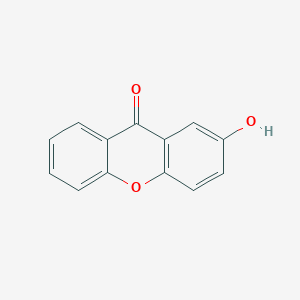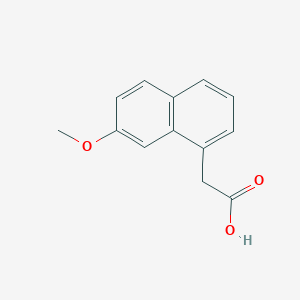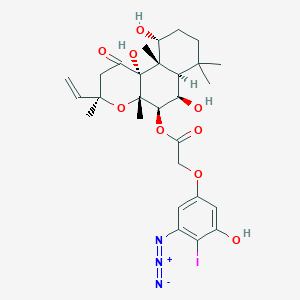
Fahia
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fahia, also known as 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Fahia has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
The mechanism of action of Fahia is not fully understood. However, it has been proposed that Fahia acts by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. Fahia has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
Fahia has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby reducing oxidative stress. Fahia has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, Fahia has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Fahia in lab experiments is its high purity and stability. It is also relatively easy to synthesize and modify. However, one limitation of using Fahia is its low solubility in water, which can make it difficult to use in certain experiments. In addition, Fahia can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Fahia. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. In addition, the development of novel analogs of Fahia with improved efficacy and safety profiles is an area of interest. Finally, the use of Fahia in combination with other drugs or therapies is an area of potential research.
Méthodes De Synthèse
Fahia is synthesized using a two-step process. The first step involves the reaction of furfural with nitromethane to form Fahianitro-5-(furan-Fahiayl) furan. The second step involves the reaction of Fahianitro-5-(furan-Fahiayl) furan with acryloyl chloride to form Fahia. The synthesis method of Fahia has been optimized to improve yield and purity.
Applications De Recherche Scientifique
Fahia has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Fahia has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Fahia has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
126869-27-0 |
|---|---|
Nom du produit |
Fahia |
Formule moléculaire |
C28H36IN3O9 |
Poids moléculaire |
685.5 g/mol |
Nom IUPAC |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 2-(3-azido-5-hydroxy-4-iodophenoxy)acetate |
InChI |
InChI=1S/C28H36IN3O9/c1-7-25(4)12-18(35)28(38)26(5)17(34)8-9-24(2,3)22(26)21(37)23(27(28,6)41-25)40-19(36)13-39-14-10-15(31-32-30)20(29)16(33)11-14/h7,10-11,17,21-23,33-34,37-38H,1,8-9,12-13H2,2-6H3/t17-,21-,22-,23-,25+,26-,27+,28-/m1/s1 |
Clé InChI |
ZXQONDNYHOQFGD-LLMBDLJQSA-N |
SMILES isomérique |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)(C)C)O)C)O)C=C |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C |
SMILES canonique |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C |
Synonymes |
7-forskolinyl-2-(3-azido-5-hydroxy-4-iodophenoxy)acetate FAHIA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



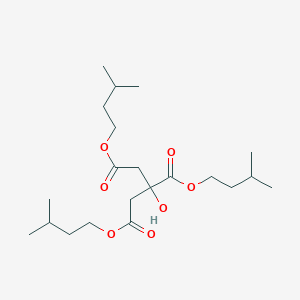
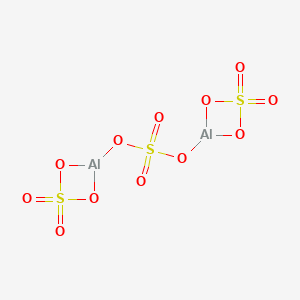
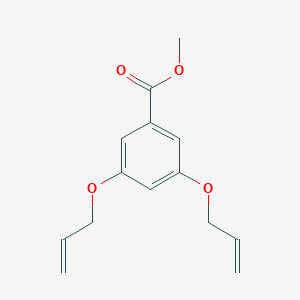
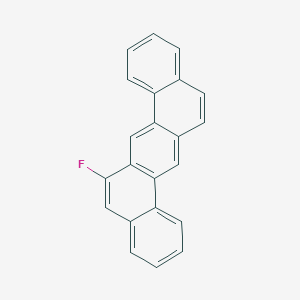
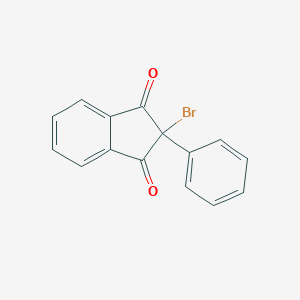
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
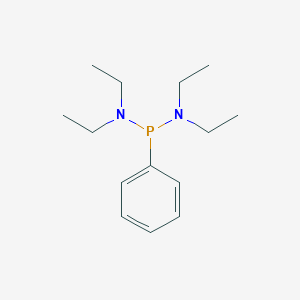
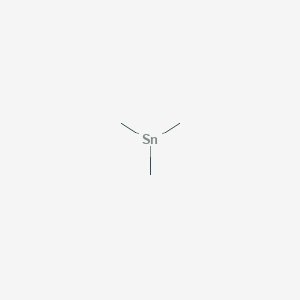
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
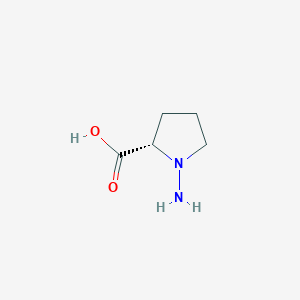
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
